4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
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Overview
Description
4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, boron, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1,3-thiazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products
Substitution Reactions: Products include various substituted thiazoles.
Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boron atoms. The bromine atom can undergo nucleophilic substitution, while the boron atom can participate in cross-coupling reactions. These reactions allow the compound to form new chemical bonds and create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and boron atoms within a thiazole ring
Properties
Molecular Formula |
C9H13BBrNO2S |
---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)7-12-6(11)5-15-7/h5H,1-4H3 |
InChI Key |
FDHLORVECLKGHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)Br |
Origin of Product |
United States |
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